

# Aderbasib: A Technical Guide to Sheddase Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based inhibitor of a disintegrin and metalloproteinase (ADAM) 10 and ADAM17, two key sheddases implicated in the progression of various cancers. By blocking the proteolytic activity of these enzymes, aderbasib disrupts critical cell signaling pathways, including the epidermal growth factor receptor (EGFR) and Notch pathways, thereby impeding tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of aderbasib's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in an oncological context.

## Introduction to Aderbasib and Sheddase Inhibition

Aderbasib is a small molecule inhibitor that targets the metalloproteinase domain of ADAM10 and ADAM17.[1][2] These zinc-dependent proteases are responsible for the ectodomain shedding of a wide array of cell surface proteins, including growth factor precursors, cytokines, and their receptors.[2] In the context of cancer, the overexpression and aberrant activity of ADAM10 and ADAM17 contribute to tumor progression by releasing soluble ligands that activate pro-oncogenic signaling pathways and by cleaving receptors to generate constitutively active fragments.[2] Aderbasib's dual inhibition of ADAM10 and ADAM17 presents a promising therapeutic strategy to counteract these effects.[1][2]



## **Mechanism of Action**

**Aderbasib** functions by binding to the active site of the metalloproteinase domain of ADAM10 and ADAM17, thereby preventing the cleavage of their substrates.[1] This inhibition has significant downstream consequences on key signaling pathways implicated in cancer:

- EGFR/HER2 Pathway: ADAM17 is a primary sheddase for EGFR ligands such as amphiregulin, transforming growth factor-alpha (TGFα), and heparin-binding EGF-like growth factor (HB-EGF).[3][4][5] By preventing the release of these ligands, **aderbasib** can block the activation of the EGFR signaling cascade, which is crucial for cell proliferation, survival, and migration.[6] Furthermore, ADAM10 is a major sheddase of HER2, and its inhibition can prevent the generation of the p95HER2 fragment, a constitutively active form of the receptor associated with resistance to HER2-targeted therapies like trastuzumab.[7]
- Notch Signaling Pathway: ADAM10 is the key metalloprotease responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway.[8][9][10] This pathway is a master regulator of cell fate decisions, and its dysregulation is implicated in numerous cancers, promoting cancer stem cell maintenance and tumor progression. By inhibiting ADAM10, aderbasib can effectively block Notch signaling.[6][11]

## **Preclinical Data**

Aderbasib has demonstrated significant anti-tumor activity in a variety of preclinical models.

In Vitro Potency

| Target | IC50 (nM) | Notes                                                                                                      |
|--------|-----------|------------------------------------------------------------------------------------------------------------|
| ADAM10 | 11.5      | Data for a structurally related<br>and functionally similar dual<br>ADAM10/17 inhibitor,<br>GW280264X.[12] |
| ADAM17 | 8.0       | Data for a structurally related<br>and functionally similar dual<br>ADAM10/17 inhibitor,<br>GW280264X.[12] |



**In Vivo Efficacy** 

| Cancer Model                                 | Treatment                                                                      | Outcome                                                       |
|----------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------|
| Pediatric Glioblastoma<br>Xenograft          | Aderbasib (50 mg/kg,<br>intraperitoneal injection, 5<br>days/week for 2 weeks) | Robustly inhibited tumor growth.[1]                           |
| HER2+ Breast Cancer<br>Xenograft (BT474-SC1) | Aderbasib (30 mg/kg/day) in combination with lapatinib (75 mg/kg)              | Complete prevention of the increase in mean tumor volume.[13] |

# **Clinical Data**

**Aderbasib** has been evaluated in several clinical trials, primarily in HER2-positive breast cancer and pediatric high-grade gliomas.

# Phase I/II Study in HER2+ Metastatic Breast Cancer (NCT01254136)

This study evaluated **aderbasib** in combination with trastuzumab.

| Parameter                                    | Value                                                                                         |
|----------------------------------------------|-----------------------------------------------------------------------------------------------|
| Patient Population                           | Metastatic HER2-positive breast cancer                                                        |
| Treatment                                    | Aderbasib in combination with trastuzumab                                                     |
| HER2 ECD Reduction                           | Dose-dependent reduction, with a mean of ~80% inhibition at 300 mg BID.[14]                   |
| Overall Response Rate (ORR) at 300mg BID     | 40% (6/15 evaluable patients).[14]                                                            |
| ORR in patients with plasma aderbasib > IC50 | 55% (6/11 patients).[14]                                                                      |
| Status                                       | Development for this indication was halted in 2011 due to findings from further research.[15] |



# Phase I Study in Recurrent/Progressive High-Grade Gliomas (NCT04295759)

This ongoing study is assessing the safety, tolerability, and recommended Phase II dose of aderbasib in children.[16][17]

| Parameter                          | Details                                                                                                                                                                  |
|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population                 | Children (3-21 years) with recurrent/progressive high-grade gliomas, including DIPG.[18]                                                                                 |
| Primary Objectives                 | To evaluate safety and tolerability, and to determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).  [18]                                     |
| Rationale                          | Neuronal activity-regulated shedding of<br>neuroligin-3 (NLGN3) by ADAM10 promotes<br>glioma growth. Aderbasib can penetrate brain<br>tissue and inhibit ADAM10.[16][17] |
| Dose-Limiting Toxicity (in adults) | Deep venous thrombosis (DVT) was observed in a Phase I study in adults with solid tumors.  [16]                                                                          |
| Status                             | The trial is closed.[18]                                                                                                                                                 |

# **Experimental Protocols Cell Viability (MTS) Assay**

This protocol is a general guideline for assessing the effect of **aderbasib** on cancer cell viability.

#### Materials:

- 96-well tissue culture plates
- Cancer cell line of interest



- Complete cell culture medium
- Aderbasib (INCB7839)
- MTS reagent (e.g., from Promega)
- Plate reader (absorbance at 490 nm)

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate overnight.
- Prepare serial dilutions of aderbasib in complete medium.
- Remove the medium from the wells and add 100 μL of the **aderbasib** dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Add 20 μL of MTS reagent to each well.[19][20]
- Incubate for 1-4 hours at 37°C.[19][20][21]
- Measure the absorbance at 490 nm using a plate reader.[19][20]
- Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

# **HER2 Ectodomain Shedding Assay**

This protocol is adapted for measuring the inhibition of HER2 shedding by **aderbasib** in HER2-overexpressing breast cancer cells.

#### Materials:

- BT-474 breast cancer cells
- Complete RPMI 1640 medium



- 96-well tissue culture plates
- Aderbasib (INCB7839)
- HER2 ELISA kit (e.g., from Calbiochem)

#### Procedure:

- Seed BT-474 cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells/well in 100 μL of complete RPMI 1640 medium and incubate overnight.
- The next day, replace the medium with 100 μL of fresh medium containing serial dilutions of aderbasib (e.g., 3-fold dilutions from 5 μM).[22]
- Incubate the cells for 72 hours.[22]
- Harvest the cell culture supernatants.
- Dilute the supernatants (e.g., 1:10) and analyze the concentration of the HER2 extracellular domain (ECD) using a commercial HER2 ELISA kit according to the manufacturer's instructions.[22]
- Calculate the percent inhibition of HER2 shedding for each aderbasib concentration compared to the vehicle-treated control to determine the IC50 value.[22]

# Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and treating an orthotopic glioblastoma model in immunocompromised mice.

#### Materials:

- Human glioblastoma cell line (e.g., U87MG, GBM8)
- Immunocompromised mice (e.g., NOD-SCID)
- Stereotactic injection apparatus
- Aderbasib (INCB7839)



- Vehicle for in vivo administration (e.g., 2% DMSO, 2% Tween 80, 48% PEG300, 48% water)
   [1]
- Bioluminescence imaging system (if using luciferase-expressing cells)

#### Procedure:

- Culture human glioblastoma cells. For some models, cells are transduced to express a reporter like luciferase for in vivo imaging.
- Anesthetize the mice.
- Using a stereotactic frame, inject a suspension of glioblastoma cells (e.g., 1 x 10<sup>5</sup> cells in 2-5 μL) into the desired brain region (e.g., striatum).[23][24] The coordinates for injection are determined relative to bregma.[23]
- Allow tumors to establish for a set period (e.g., 7-14 days), which can be monitored by bioluminescence imaging.
- Prepare **aderbasib** in a suitable vehicle for administration.
- Treat mice with aderbasib (e.g., 50 mg/kg, intraperitoneally, 5 days a week) or vehicle control.[1]
- Monitor tumor growth regularly using bioluminescence imaging or by observing clinical signs.
- At the end of the study, euthanize the mice and collect brain tissue for histological analysis to confirm tumor growth and assess treatment effects.

# Signaling Pathway Visualizations Aderbasib Inhibition of ADAM17-Mediated EGFR Ligand Shedding



#### Binds & Activates



Click to download full resolution via product page

Caption: **Aderbasib** blocks ADAM17, preventing EGFR ligand release and subsequent signaling.

# Aderbasib Inhibition of ADAM10-Mediated Notch Signaling





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 6. Aderbasib | C21H28N4O5 | CID 16070111 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Receptor Ectodomain Shedding in Treatment, Resistance, and Monitoring of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch signaling pathway Wikipedia [en.wikipedia.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aderbasib Wikipedia [en.wikipedia.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. CNSC-02. PEDIATRIC BRAIN TUMOR CONSORTIUM (PBTC)-056: A PHASE 1 STUDY
  OF THE ADAM-10 INHIBITOR, INCB007839, IN CHILDREN WITH
  RECURRENT/PROGRESSIVE HIGH-GRADE GLIOMAS TO TARGET
  MICROENVIRONMENTAL NEUROLOGIN-3 PMC [pmc.ncbi.nlm.nih.gov]



- 18. Testing INCB007839 in Patients with Recurrent, Progressive High-Grade Glioma [georgiacancerinfo.org]
- 19. broadpharm.com [broadpharm.com]
- 20. MTS Tetrazolium Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Orthotopic GBM xenograft models [bio-protocol.org]
- 24. Orthotopic xenograft model [bio-protocol.org]
- To cite this document: BenchChem. [Aderbasib: A Technical Guide to Sheddase Inhibition in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684442#aderbasib-as-a-sheddase-inhibitor-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com